Cas no 1622-92-0 (3-(Azepan-1-yl)propanamide)

3-(Azepan-1-yl)propanamide structure
3-(Azepan-1-yl)propanamide structure
Product name:3-(Azepan-1-yl)propanamide
CAS No:1622-92-0
MF:C9H18N2O
MW:170.252022266388
MDL:MFCD11938939
CID:4609543

3-(Azepan-1-yl)propanamide Chemical and Physical Properties

Names and Identifiers

    • 3-(azepan-1-yl)propanamide
    • 3-(Azepan-1-yl)propanamide
    • MDL: MFCD11938939
    • Inchi: 1S/C9H18N2O/c10-9(12)5-8-11-6-3-1-2-4-7-11/h1-8H2,(H2,10,12)
    • InChI Key: GSZGLRFFUUAZKB-UHFFFAOYSA-N
    • SMILES: C(N)(=O)CCN1CCCCCC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3

3-(Azepan-1-yl)propanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM291617-5g
3-(Azepan-1-yl)propanamide
1622-92-0 97%
5g
$888 2021-06-09
Oakwood
043230-5g
3-(Azepan-1-yl)propanamide
1622-92-0 95%
5g
$1000.00 2023-09-16
Chemenu
CM291617-1g
3-(Azepan-1-yl)propanamide
1622-92-0 97%
1g
$*** 2023-03-31

Additional information on 3-(Azepan-1-yl)propanamide

Professional Introduction to 3-(Azepan-1-yl)propanamide (CAS No. 1622-92-0)

3-(Azepan-1-yl)propanamide, a compound with the chemical identifier CAS No. 1622-92-0, represents a significant area of interest in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in drug development and biochemical studies. The azepane ring, a key structural motif in this molecule, contributes to its distinctive pharmacological properties, making it a subject of extensive investigation.

The chemical structure of 3-(Azepan-1-yl)propanamide consists of an azepane ring fused with a propanamide moiety. This configuration imparts specific physicochemical properties that are critical for its biological activity. The azepane ring, a seven-membered saturated heterocycle containing nitrogen, is known for its stability and ability to interact with biological targets in a manner that can modulate various physiological processes. The propanamide group, on the other hand, introduces polar characteristics to the molecule, enhancing its solubility and reactivity in aqueous environments.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing the azepane scaffold. Studies have demonstrated that azepane derivatives exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The presence of the propanamide group further enhances these properties by facilitating better absorption and distribution within the body. This combination of structural features makes 3-(Azepan-1-yl)propanamide a promising candidate for further investigation in drug discovery.

One of the most compelling aspects of 3-(Azepan-1-yl)propanamide is its potential role in addressing neurological disorders. Research indicates that azepane-based compounds can interact with specific neurotransmitter receptors, potentially leading to therapeutic benefits in conditions such as epilepsy and Alzheimer's disease. The propanamide moiety plays a crucial role in modulating these interactions, thereby enhancing the compound's efficacy. Recent studies have shown that derivatives of this compound exhibit significant neuroprotective effects in animal models, suggesting their potential as lead compounds for developing new treatments.

The synthesis of 3-(Azepan-1-yl)propanamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The synthesis typically begins with the formation of the azepane ring through cyclization reactions involving appropriate precursors. Subsequent functionalization introduces the propanamide group, which often involves reactions such as amide bond formation or hydrolysis. Advanced synthetic techniques, including catalytic methods and flow chemistry, have been employed to optimize these processes and improve scalability.

The pharmacokinetic properties of 3-(Azepan-1-yl)propanamide are another critical area of study. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its therapeutic potential and safety profile. Preliminary studies have shown that this compound exhibits moderate bioavailability and a reasonable half-life upon oral administration, making it suitable for repeated dosing regimens. Additionally, its metabolic pathways have been characterized, providing insights into potential side effects and interactions with other drugs.

In conclusion, 3-(Azepan-1-yl)propanamide (CAS No. 1622-92-0) represents a fascinating compound with significant pharmaceutical potential. Its unique structural features and demonstrated biological activities make it a valuable candidate for further research in drug development. As our understanding of its pharmacological properties continues to grow, so does the likelihood that it will play a crucial role in addressing some of the most challenging neurological disorders facing patients today.

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